![molecular formula C17H28OS B4626705 1-{[6-(isopropylthio)hexyl]oxy}-2,4-dimethylbenzene](/img/structure/B4626705.png)
1-{[6-(isopropylthio)hexyl]oxy}-2,4-dimethylbenzene
Overview
Description
Synthesis Analysis
Research on related compounds such as 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives shows that aromatic nucleophilic substitution is a common method for synthesizing such complex molecules. These processes often involve the reaction of lithiated intermediates with halogenated compounds to introduce various substituents into the aromatic ring, indicating a potential pathway for the synthesis of our target compound (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of related dimethylbenzene derivatives has been characterized by various spectroscopic methods and X-ray crystallography, revealing significant details about bond angles, substituent orientations, and overall molecular geometry. For instance, the analysis of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene provides insights into the impact of substituents on the benzene ring's plane and the potential for intramolecular interactions (Stapf, Schmidt, Seichter, & Mazik, 2022).
Scientific Research Applications
New Insights into Liquid Crystal Behavior
A study on the phase behavior of equimolar mixtures involving benzene derivatives shows the potential of such compounds in understanding and developing new liquid crystalline materials. These findings might suggest that "1-{[6-(isopropylthio)hexyl]oxy}-2,4-dimethylbenzene" could be investigated for its liquid crystal applications due to its structural similarity to the compounds studied. The research indicates the importance of hydrogen bonding and the complex mixture's behavior over a range of temperatures, which is crucial for the design of new materials with specific liquid crystalline properties (Paterson et al., 2015).
Bioactivity of Phenylpropenes
Another study explores the bioactivity of natural O-prenylated phenylpropenes and their derivatives against spider mites and fungal pathogens. This research underscores the potential of benzene derivatives in bioactive compound development, suggesting a pathway to explore the bioactivity of "1-{[6-(isopropylthio)hexyl]oxy}-2,4-dimethylbenzene" in similar applications. The structure-activity relationship highlighted in this study could be pivotal for designing new compounds with enhanced bioactivity (Koeduka et al., 2014).
Photosensitive Poly(phenylene ether)
Research into the development of a negative-working, photosensitive poly(phenylene ether) based on poly(2,6-dimethyl-1,4-phenylene ether) demonstrates the potential application of benzene derivatives in creating new materials for the electronics industry. The study's findings on the sensitivity and resolution of the developed resist could inspire further research into "1-{[6-(isopropylthio)hexyl]oxy}-2,4-dimethylbenzene" for use in similar technological applications (Mizoguchi et al., 2010).
properties
IUPAC Name |
2,4-dimethyl-1-(6-propan-2-ylsulfanylhexoxy)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28OS/c1-14(2)19-12-8-6-5-7-11-18-17-10-9-15(3)13-16(17)4/h9-10,13-14H,5-8,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVGMOLDQWHGNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCCSC(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-1-(6-propan-2-ylsulfanylhexoxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.